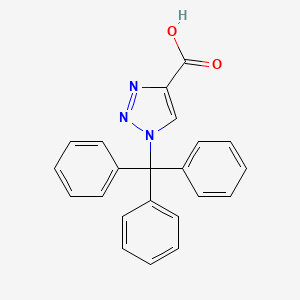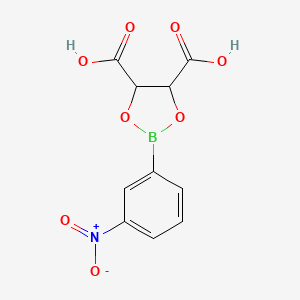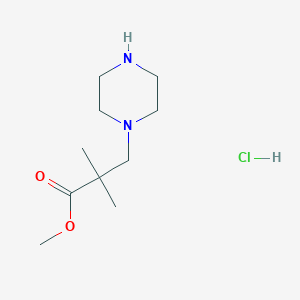
Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
The synthesis of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) typically involves the reaction of piperazine with alpha,alpha-dimethylpropanoic acid followed by esterification with methanol. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used as a versatile building block in organic synthesis.
1,4-Dimethylpiperazine: Employed in the preparation of various pharmaceuticals.
1-Isopropylpiperazine: Utilized in the synthesis of bioactive molecules. The uniqueness of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) lies in its specific structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |
InChI Key |
MUFLBICUIZXCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

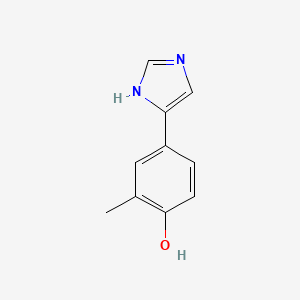
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
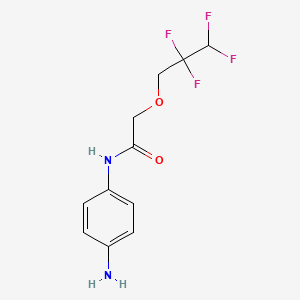


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
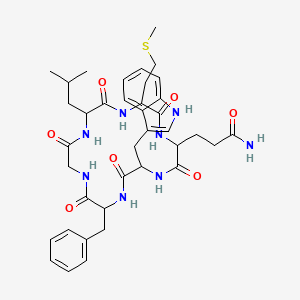
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)

